molecular formula C18H20N4O2 B2758725 N-(1-cyanocyclobutyl)-3-[(1H-indol-3-yl)formamido]-N-methylpropanamide CAS No. 1445210-49-0

N-(1-cyanocyclobutyl)-3-[(1H-indol-3-yl)formamido]-N-methylpropanamide

カタログ番号 B2758725
CAS番号: 1445210-49-0
分子量: 324.384
InChIキー: PCXODSXJXCUEIP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-cyanocyclobutyl)-3-[(1H-indol-3-yl)formamido]-N-methylpropanamide is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as Ciforadenant and is a potent and selective inhibitor of the adenosine A2A receptor.

作用機序

Ciforadenant acts as a selective antagonist of the adenosine A2A receptor. Adenosine A2A receptor is a G protein-coupled receptor that is expressed in various tissues, including the brain, immune system, and cardiovascular system. The activation of adenosine A2A receptor has been shown to have various physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of immune responses. Ciforadenant inhibits the activation of adenosine A2A receptor, which leads to a reduction in the physiological effects of adenosine A2A receptor activation.
Biochemical and Physiological Effects:
Ciforadenant has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various animal models. Ciforadenant has also been shown to reduce the proliferation and migration of cancer cells in vitro and in vivo. In addition, Ciforadenant has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

実験室実験の利点と制限

Ciforadenant has several advantages for lab experiments. It is a highly selective and potent inhibitor of adenosine A2A receptor, which makes it an ideal tool for studying the physiological effects of adenosine A2A receptor activation. However, Ciforadenant has some limitations as well. It has a low solubility in water, which makes it difficult to administer in vivo. In addition, the synthesis of Ciforadenant is a multi-step process, which makes it difficult to produce large quantities of the compound.

将来の方向性

There are several future directions for the study of Ciforadenant. One potential direction is the study of its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another potential direction is the study of its potential use in the treatment of fibrosis, which is a common complication of various diseases, such as liver cirrhosis and pulmonary fibrosis. In addition, the study of the combination of Ciforadenant with other therapeutic agents, such as chemotherapy drugs, may lead to the development of more effective treatment options for various diseases.

合成法

The synthesis of Ciforadenant involves a multi-step process that starts with the reaction of 1-cyanocyclobutane carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N-methyl-3-aminopropanamide to form the corresponding amide. The amide is then reacted with 1H-indole-3-carboxaldehyde to form the final product, Ciforadenant. The overall yield of this process is around 20%.

科学的研究の応用

Ciforadenant has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-fibrotic effects in various animal models. Ciforadenant has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and multiple sclerosis. In addition, Ciforadenant has been shown to have potential applications in the field of oncology, as it has been shown to enhance the effectiveness of chemotherapy drugs.

特性

IUPAC Name

N-[3-[(1-cyanocyclobutyl)-methylamino]-3-oxopropyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-22(18(12-19)8-4-9-18)16(23)7-10-20-17(24)14-11-21-15-6-3-2-5-13(14)15/h2-3,5-6,11,21H,4,7-10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXODSXJXCUEIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CCNC(=O)C1=CNC2=CC=CC=C21)C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。